7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of multiple functional groups, including an azepane ring, a benzenesulfonyl group, a benzyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Azepane Ring Formation: The azepane ring can be formed through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.
Benzenesulfonyl Group Addition: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Benzyl Group Addition: The benzyl group can be introduced via benzylation reactions using benzyl halides and a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring and the quinoline core, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzenesulfonyl group and the quinoline core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluoro and benzyl groups, using reagents such as halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the azepane ring and quinoline core.
Reduction Products: Reduced derivatives of the benzenesulfonyl group and quinoline core.
Substitution Products: Substituted derivatives at the fluoro and benzyl groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions due to its complex structure.
Medicine:
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Therapeutic Agents: It can be explored for its therapeutic potential in treating various diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceutical Industry: It can be used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The azepane ring and benzenesulfonyl group play crucial roles in its binding affinity and specificity. The fluoro and benzyl groups contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
- 2-(azepan-1-yl)-7-methoxy-4-methylquinoline
- 4-(azepan-1-ylsulfonyl)benzoic acid
- N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide
Comparison:
- 2-(azepan-1-yl)-7-methoxy-4-methylquinoline: This compound lacks the fluoro and benzyl groups, which may result in different chemical reactivity and biological activity.
- 4-(azepan-1-ylsulfonyl)benzoic acid: This compound has a simpler structure with only the azepane and benzenesulfonyl groups, making it less complex but potentially more specific in its applications.
- N-{4-[(1E)-2-(azepan-1-yl)diazen-1-yl]benzenesulfonyl}acetamide: This compound has a diazenyl group, which introduces different chemical properties and potential applications compared to the quinoline derivative.
The unique combination of functional groups in 7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one makes it a versatile compound with diverse applications in various scientific fields.
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c29-24-17-23-25(18-26(24)30-15-9-1-2-10-16-30)31(19-21-11-5-3-6-12-21)20-27(28(23)32)35(33,34)22-13-7-4-8-14-22/h3-8,11-14,17-18,20H,1-2,9-10,15-16,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGVQSMIMLLZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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